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molecular formula C7H2ClF3N2 B1586029 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonitrile CAS No. 80194-70-3

3-Chloro-5-(trifluoromethyl)pyridine-2-carbonitrile

Cat. No. B1586029
M. Wt: 206.55 g/mol
InChI Key: FUPKVFJSGNZICR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06699993B1

Procedure details

Propionitrile (656 ml), 2,3-dichloro-5-trifluoromethylpyridine (87.5 g) and 4-dimethylaminopyridine (52 g) were heated at reflux for 5 hours under nitrogen. The mixture was cooled and a solution of sodium cyanide (30 g) in water (110 ml) added at 15° C. After stirring at 15° C. for 5 hours the reaction was complete and water (250 ml) added to dissolve the inorganic salts. The organic phase was washed with water followed by extraction with 2N HCl to remove 4-dimethylaminopyridine. Propionitrile was removed by vacuum distillation at 40° C. to give the product, 3-chloro-2-cyano-5-trifluoromethylpyridine in 73 to 84% yield.
Quantity
656 mL
Type
reactant
Reaction Step One
Quantity
87.5 g
Type
reactant
Reaction Step One
Quantity
52 g
Type
catalyst
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step Two
Name
Quantity
110 mL
Type
solvent
Reaction Step Two
Name
Quantity
250 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1](#[N:4])CC.Cl[C:6]1[C:11]([Cl:12])=[CH:10][C:9]([C:13]([F:16])([F:15])[F:14])=[CH:8][N:7]=1.[C-]#N.[Na+]>CN(C)C1C=CN=CC=1.O>[Cl:12][C:11]1[C:6]([C:1]#[N:4])=[N:7][CH:8]=[C:9]([C:13]([F:16])([F:15])[F:14])[CH:10]=1 |f:2.3|

Inputs

Step One
Name
Quantity
656 mL
Type
reactant
Smiles
C(CC)#N
Name
Quantity
87.5 g
Type
reactant
Smiles
ClC1=NC=C(C=C1Cl)C(F)(F)F
Name
Quantity
52 g
Type
catalyst
Smiles
CN(C1=CC=NC=C1)C
Step Two
Name
Quantity
30 g
Type
reactant
Smiles
[C-]#N.[Na+]
Name
Quantity
110 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
250 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
15 °C
Stirring
Type
CUSTOM
Details
After stirring at 15° C. for 5 hours the reaction
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 5 hours under nitrogen
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
DISSOLUTION
Type
DISSOLUTION
Details
to dissolve the inorganic salts
WASH
Type
WASH
Details
The organic phase was washed with water
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with 2N HCl
CUSTOM
Type
CUSTOM
Details
to remove 4-dimethylaminopyridine
CUSTOM
Type
CUSTOM
Details
Propionitrile was removed by vacuum distillation at 40° C.

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
ClC=1C(=NC=C(C1)C(F)(F)F)C#N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 73%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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